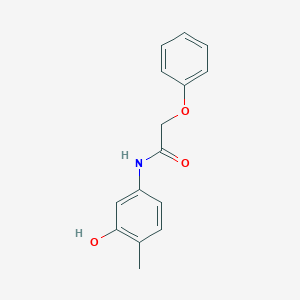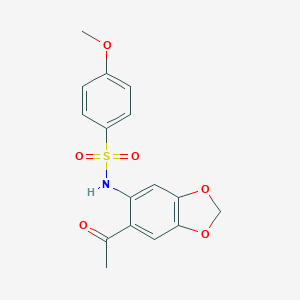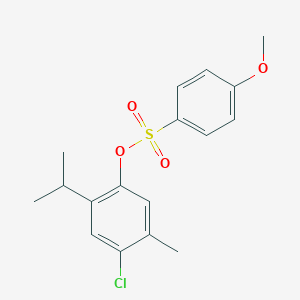![molecular formula C18H21ClN2O B310298 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用机制
The mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide may be able to alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer to other parts of the body. In addition, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit the activity of certain enzymes and proteins.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong inhibitory effect on HDAC activity, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can cause liver toxicity and other adverse effects.
未来方向
There are several future directions for the research on 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide and to develop more potent and selective analogs of this compound.
合成方法
The synthesis of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 3-chlorobenzoic acid in the presence of a catalyst to form 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
科学研究应用
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been investigated for its anti-inflammatory and analgesic properties.
属性
产品名称 |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC 名称 |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI 键 |
FMNDEGOHZNJXEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















